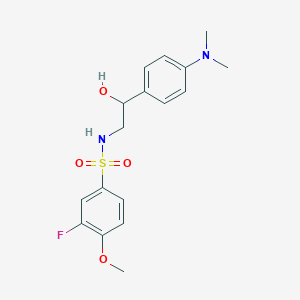

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

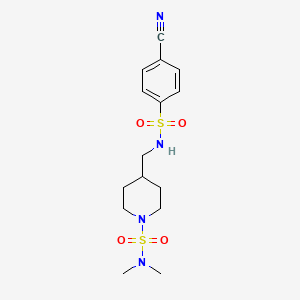

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . The presence of a dimethylamino group attached to a phenyl ring could potentially impart basic properties to the compound. The hydroxyethyl group might contribute to the compound’s solubility in polar solvents.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography can also provide detailed structural information .Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For instance, the sulfonamide group might undergo hydrolysis under acidic or basic conditions. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of polar groups (like sulfonamide and hydroxyethyl) might increase the compound’s solubility in polar solvents .Scientific Research Applications

- Researchers have investigated the photovoltaic properties of this compound. Using density functional theory (DFT) and time-dependent density functional theory (TD-DFT), they explored its electronic structure, reactivity, and photophysical behavior . The HOMO–LUMO energy gap, which indicates the compound’s stability and reactivity, was found to be 2.806 eV. Understanding these properties is crucial for designing efficient solar cells.

- The compound has been studied for its crystal growth properties. For instance, researchers synthesized and characterized a related organic compound, (E)-N-(3-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide. Techniques like FT-IR, 1H NMR, and mass spectroscopy were employed to understand its structure and properties . Such insights aid in designing novel materials for optoelectronic applications.

- The compound’s UV-visible absorption spectrum varies with solvent polarity. Researchers observed a redshift in the absorption band as solvent polarity increased, a phenomenon known as positive solvatochromism . This property could be harnessed for sensing applications or as a probe in biological systems.

- The compound’s nonlinear optical (NLO) behavior has been explored using the Z-scan method. Understanding its NLO properties is essential for applications in optical devices, such as modulators and switches .

- Beyond its chemical properties, azo compounds (to which this compound belongs) have therapeutic uses. They exhibit antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities . Further research could uncover specific applications in drug development.

- Azo compounds find applications in material science, including textiles, cosmetics, and dyes. Their delocalized electrons contribute to their vibrant colors, ranging from orange to green. Understanding the structure–property relationships of this compound can inform material design .

Photovoltaic Properties

Organic Crystal Growth

Solvent-Dependent Behavior

Nonlinear Optical Properties

Therapeutic Potential

Material Science

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O4S/c1-20(2)13-6-4-12(5-7-13)16(21)11-19-25(22,23)14-8-9-17(24-3)15(18)10-14/h4-10,16,19,21H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBOAURDAZMUMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2426071.png)

![N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide](/img/structure/B2426074.png)

![3-bromo-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2426076.png)

![2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2426079.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2426081.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2426085.png)

![6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazinyl]methyl}-7-methylchromen-2-one](/img/structure/B2426086.png)

![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)